3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate
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Overview
Description
3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate is an organic compound that features both trifluoromethyl and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate typically involves the esterification of 2-(methylthio)nicotinic acid with 3-(trifluoromethyl)benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and it is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylthio group can participate in redox reactions, potentially modulating the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoic acid
- 2-(Methylthio)benzoic acid
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
Uniqueness
3-(Trifluoromethyl)benzyl 2-(methylthio)nicotinate is unique due to the combination of its trifluoromethyl and methylthio groups, which confer distinct chemical properties
Properties
Molecular Formula |
C15H12F3NO2S |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
[3-(trifluoromethyl)phenyl]methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO2S/c1-22-13-12(6-3-7-19-13)14(20)21-9-10-4-2-5-11(8-10)15(16,17)18/h2-8H,9H2,1H3 |
InChI Key |
FTKLTBBCORIHRY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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